N-(3-aminopropyl)-1-chloromethanesulfonamide
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Overview
Description
N-(3-aminopropyl)-1-chloromethanesulfonamide is an organic compound that features both an amine group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide typically involves the reaction of 3-aminopropylamine with chloromethanesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-1-chloromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the amine group .
Scientific Research Applications
N-(3-aminopropyl)-1-chloromethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-1-chloromethanesulfonamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Utilized in the synthesis of Schiff bases and other derivatives.
Uniqueness
N-(3-aminopropyl)-1-chloromethanesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C4H11ClN2O2S |
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Molecular Weight |
186.66 g/mol |
IUPAC Name |
N-(3-aminopropyl)-1-chloromethanesulfonamide |
InChI |
InChI=1S/C4H11ClN2O2S/c5-4-10(8,9)7-3-1-2-6/h7H,1-4,6H2 |
InChI Key |
CUUJNDCPITUMQE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNS(=O)(=O)CCl |
Origin of Product |
United States |
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